molecular formula C26H30N4O3 B2885846 N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide CAS No. 872843-65-7

N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide

Cat. No. B2885846
CAS RN: 872843-65-7
M. Wt: 446.551
InChI Key: BOERLGSYOJHJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide is a compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DPIAA and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N,N−diethyl−2−{3−[2−oxo−2−(4−phenylpiperazin−1−yl)acetyl]−1H−indol−1−yl}acetamide N,N-diethyl-2-\{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl\}acetamide N,N−diethyl−2−{3−[2−oxo−2−(4−phenylpiperazin−1−yl)acetyl]−1H−indol−1−yl}acetamide

, has several potential applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Pharmaceutical Drug Development

This compound features an indole core, which is a prevalent structure in many pharmaceutical drugs. Its structural complexity and potential bioactivity make it a candidate for the development of new therapeutic agents. For instance, indole derivatives are known for their diverse biological activities, including antitumor properties . The phenylpiperazine moiety could interact with various biological targets, suggesting potential use in designing drugs for neurological disorders.

Catalysis in Organic Synthesis

The compound’s structure indicates potential utility in catalytic processes, particularly in promoting oxidative couplings. This could lead to the synthesis of amides, which are vital in creating a variety of organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .

Antitumor Activity

Specific derivatives of this compound have shown promise in inhibiting tumor cell growth. The presence of the phenylpiperazine and indole units could be modified to enhance their efficacy against certain cancer cell lines, as seen in similar compounds .

Biological Activity Screening

The compound could serve as a precursor for the synthesis of novel heterocyclic compounds, which can then be screened for various biological activities. This includes potential antitumor activity, where modifications to the core structure could lead to significant inhibitory activity against specific cell lines .

Antimicrobial Research

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. This suggests that our compound could also be investigated for its efficacy against bacterial and fungal strains, contributing to the search for new anti-infective agents .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies to predict its interaction with biological targets. This is crucial in drug discovery, where understanding the binding affinity and mode of action can significantly expedite the development of new drugs .

properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-3-27(4-2)24(31)19-30-18-22(21-12-8-9-13-23(21)30)25(32)26(33)29-16-14-28(15-17-29)20-10-6-5-7-11-20/h5-13,18H,3-4,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERLGSYOJHJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide

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